molecular formula C22H27N5O3S B2600869 3-{[4-(2,5-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251624-00-6

3-{[4-(2,5-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No. B2600869
CAS RN: 1251624-00-6
M. Wt: 441.55
InChI Key: WXPJQGRWCBESPO-UHFFFAOYSA-N
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Description

3-{[4-(2,5-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C22H27N5O3S and its molecular weight is 441.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of novel heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds show potential as COX inhibitors, having analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
  • It is involved in the development of various N-(arylethyl)piperazine-2,6-diones, transformed into pharmaceutically useful pyridopyrazines or pyrazinoisoquinolines (Rao & Ramanathan, 2017).

Antimicrobial and Antiviral Activities

  • Derivatives like 5-alkyl-6-substituted uracils have shown in vitro activities against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans (Al-Turkistani et al., 2011).
  • Some diketopiperazine derivatives exhibit modest antivirus activity against influenza A (H1N1) virus (Wang et al., 2013).

Anticancer and Antiproliferative Effects

  • Compounds synthesized from it have been evaluated for in vitro cytotoxic activities against human cancer cell lines, showing significant potential as anticancer agents (Hassan et al., 2017).
  • New derivatives have been tested for their antiproliferative effect against several human cancer cell lines, with some compounds showing promising activity (Mallesha et al., 2012).

properties

IUPAC Name

3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S/c1-13(2)12-27-20(28)18-17(23-22(27)30)19(31-24-18)21(29)26-9-7-25(8-10-26)16-11-14(3)5-6-15(16)4/h5-6,11,13H,7-10,12H2,1-4H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPJQGRWCBESPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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